2-(Piperazin-1-ylmethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
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Overview
Description
2-(Piperazin-1-ylmethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a heterocyclic compound that features a piperazine ring attached to a pyrrolo[1,2-b]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-ylmethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of a piperazine derivative with a suitable pyrrolo[1,2-b]pyrazole precursor under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions or aqueous media, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-ylmethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl or acyl groups .
Scientific Research Applications
2-(Piperazin-1-ylmethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-ylmethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperazin-1-ylmethyl)phenylmethanol
- 4-Methyl-piperazin-2-yl-methanol
- Piperidin-4-yl (2-thienyl)methanol
Uniqueness
2-(Piperazin-1-ylmethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H18N4 |
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Molecular Weight |
206.29 g/mol |
IUPAC Name |
2-(piperazin-1-ylmethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole |
InChI |
InChI=1S/C11H18N4/c1-2-11-8-10(13-15(11)5-1)9-14-6-3-12-4-7-14/h8,12H,1-7,9H2 |
InChI Key |
NYWWSLKDFPMJER-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=NN2C1)CN3CCNCC3 |
Origin of Product |
United States |
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